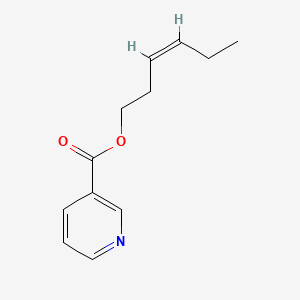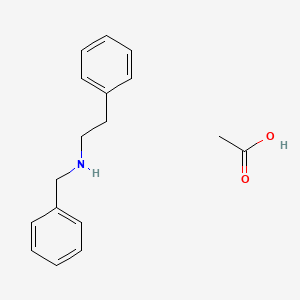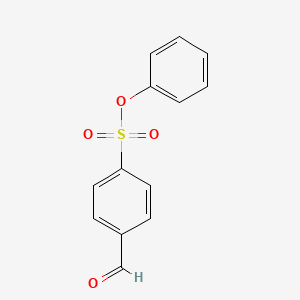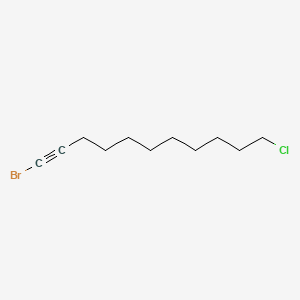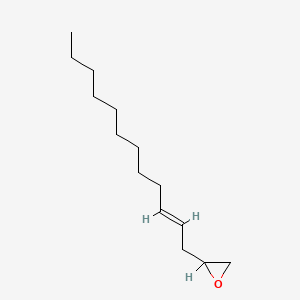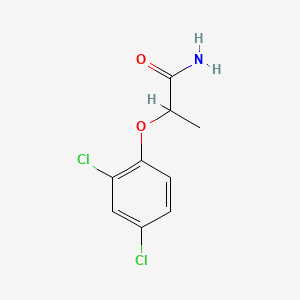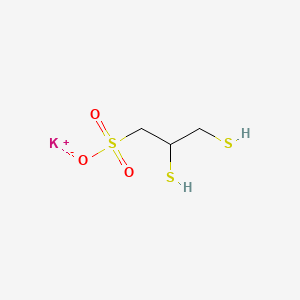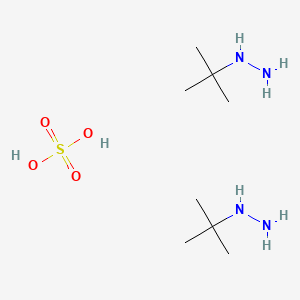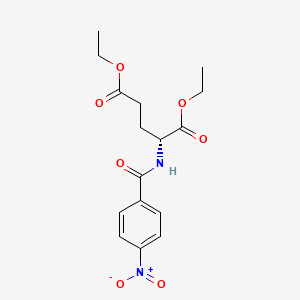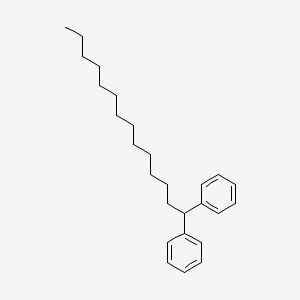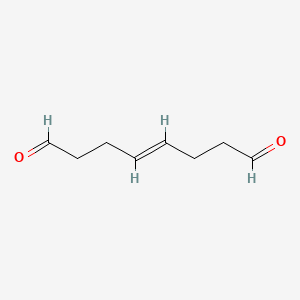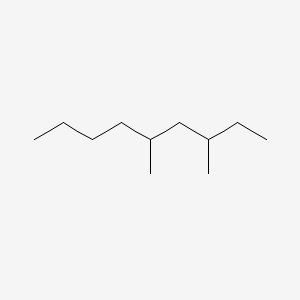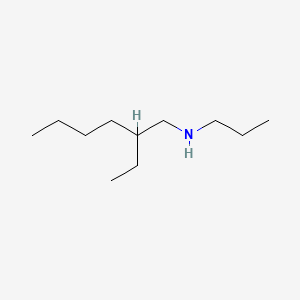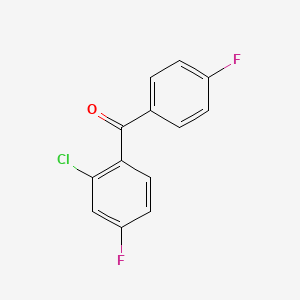
2-Chloro-4,4'-difluorobenzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,4’-difluorobenzophenone is an organic compound with the molecular formula C13H7ClF2O It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4’-difluorobenzophenone typically involves the acylation of fluorobenzene with 2-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like petroleum ether . The reaction conditions are carefully controlled to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for 2-Chloro-4,4’-difluorobenzophenone often involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
2-Chloro-4,4’-difluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted benzophenones.
Reduction: Formation of 2-chloro-4,4’-difluorobenzhydrol.
Oxidation: Formation of 2-chloro-4,4’-difluorobenzoic acid.
科学研究应用
2-Chloro-4,4’-difluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-Chloro-4,4’-difluorobenzophenone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the presence of electron-withdrawing groups (chlorine and fluorine), influence its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chloro-4’-fluorobenzophenone: Similar structure but with only one fluorine atom, affecting its electronic properties and reactivity.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms, which can significantly alter its chemical behavior compared to fluorine-substituted analogs.
Uniqueness
2-Chloro-4,4’-difluorobenzophenone is unique due to the combination of chlorine and fluorine substituents, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
属性
CAS 编号 |
87750-61-6 |
|---|---|
分子式 |
C13H7ClF2O |
分子量 |
252.64 g/mol |
IUPAC 名称 |
(2-chloro-4-fluorophenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClF2O/c14-12-7-10(16)5-6-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H |
InChI 键 |
XQFWXPFVJXIPIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


